2-Hydroxypropyl-beta-cyclodextrin
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Overview
Description
2-Hydroxypropyl-beta-cyclodextrin is a chemically modified cyclic oligosaccharide derived from beta-cyclodextrin. It is widely used in various fields due to its ability to enhance the solubility and stability of hydrophobic compounds. This compound is particularly valued in pharmaceutical formulations, where it acts as an excipient to improve drug delivery and bioavailability .
Preparation Methods
2-Hydroxypropyl-beta-cyclodextrin is synthesized through the chemical modification of beta-cyclodextrin. The primary method involves the reaction of beta-cyclodextrin with propylene oxide under alkaline conditions. This reaction introduces hydroxypropyl groups into the beta-cyclodextrin molecule, resulting in the formation of this compound . Industrial production methods typically involve the use of large-scale reactors and controlled reaction conditions to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Hydroxypropyl-beta-cyclodextrin undergoes various chemical reactions, including:
Inclusion Complex Formation: It forms inclusion complexes with a wide range of guest molecules, enhancing their solubility and stability.
Oxidation and Reduction: While it is relatively stable, it can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: The hydroxypropyl groups can participate in substitution reactions, allowing for further chemical modifications.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific guest molecules and reaction conditions .
Scientific Research Applications
2-Hydroxypropyl-beta-cyclodextrin has numerous scientific research applications:
Mechanism of Action
The primary mechanism of action of 2-Hydroxypropyl-beta-cyclodextrin involves the formation of inclusion complexes with guest molecules. This encapsulation enhances the solubility and stability of the guest molecules, facilitating their delivery and bioavailability . In medical applications, it interacts with cholesterol and other lipids, aiding in their removal from cells and tissues . The molecular targets and pathways involved include cholesterol transport proteins and lipid metabolism pathways .
Comparison with Similar Compounds
2-Hydroxypropyl-beta-cyclodextrin is unique among cyclodextrin derivatives due to its enhanced water solubility and reduced toxicity . Similar compounds include:
Alpha-cyclodextrin: Composed of six glucose units, it has a smaller cavity and is less soluble in water compared to this compound.
Beta-cyclodextrin: The parent compound, it has lower solubility and higher toxicity compared to its hydroxypropyl derivative.
Gamma-cyclodextrin: Composed of eight glucose units, it has a larger cavity but is less commonly used due to its higher cost.
This compound stands out due to its balance of solubility, stability, and safety, making it a preferred choice in many applications .
Properties
IUPAC Name |
5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35.4C3H8O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4*1-2-3-4/h8-63H,1-7H2;4*4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRWCHBEBFPRGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO.CCCO.CCCO.CCCO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H102O39 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94035-02-6 |
Source
|
Record name | β-Cyclodextrin, 2-hydroxypropyl ethers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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